molecular formula C14H14FN5O2 B2398729 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380172-89-2

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Número de catálogo B2398729
Número CAS: 2380172-89-2
Peso molecular: 303.297
Clave InChI: ZACFSKQTWIVATD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. FLAP inhibitors are a class of compounds that target the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes.

Mecanismo De Acción

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors target the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes. 5-lipoxygenase catalyzes the conversion of arachidonic acid into leukotriene A4, which is then converted into leukotrienes by the action of other enzymes. This compound is a protein that is involved in the transport of arachidonic acid to 5-lipoxygenase. This compound inhibitors bind to this compound and prevent the transport of arachidonic acid to 5-lipoxygenase, thereby reducing the production of leukotrienes.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to reduce the production of leukotrienes and have potential therapeutic applications in several inflammatory diseases, including asthma, allergic rhinitis, and psoriasis. This compound inhibitors have also been shown to inhibit the growth of several cancer cell lines, suggesting potential applications in cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors is their specificity for the 5-lipoxygenase pathway. This allows for targeted inhibition of leukotriene production without affecting other pathways. However, this compound inhibitors have limitations in terms of their pharmacokinetics and bioavailability. This compound inhibitors have poor solubility and are rapidly metabolized in vivo, which limits their effectiveness as therapeutic agents.

Direcciones Futuras

For 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors include the development of more potent and selective inhibitors with improved pharmacokinetics and bioavailability. This compound inhibitors may also have potential applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the role of this compound inhibitors in cancer therapy requires further investigation, including the identification of biomarkers that can predict response to this compound inhibition.

Métodos De Síntesis

The synthesis of 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves several steps. The starting material is 5-fluoro-4-chloropyrimidine, which is reacted with 2-methoxypyridine-4-boronic acid in the presence of a palladium catalyst to yield 5-fluoro-4-(2-methoxypyridin-4-yl)pyrimidine. This intermediate is then reacted with piperazine and 1,1'-carbonyldiimidazole to yield the final product, this compound.

Aplicaciones Científicas De Investigación

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors have been extensively studied for their potential applications in scientific research. One of the main areas of research is in the field of inflammation. Leukotrienes are inflammatory mediators that play a role in the pathogenesis of several inflammatory diseases, including asthma, allergic rhinitis, and psoriasis. This compound inhibitors have been shown to reduce the production of leukotrienes and have potential therapeutic applications in these diseases.
Another area of research is in the field of cancer. This compound inhibitors have been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. This suggests that this compound inhibitors may have potential applications in cancer therapy.

Propiedades

IUPAC Name

4-(5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2/c1-22-12-6-10(2-3-17-12)20-5-4-19(8-13(20)21)14-11(15)7-16-9-18-14/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACFSKQTWIVATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=NC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.